1,4-oxazepane-5-carboxylic acid hydrochloride
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Overview
Description
1,4-oxazepane-5-carboxylic acid hydrochloride is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms in its ring structure. This compound is of significant interest due to its unique physico-chemical and biological properties. It is often used in the synthesis of various pharmaceuticals and has shown potential in treating a range of medical conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-oxazepane-5-carboxylic acid hydrochloride typically involves the intramolecular cyclization of alkenols, alkynols, or hydroxyketones. These reactions are often catalyzed by Brønsted or Lewis acids . One common method involves the use of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin, which is reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides . The cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protective group followed by spontaneous lactonization . In contrast, TFA/triethylsilane (Et3SiH)-mediated cleavage yields 1,4-oxazepane derivatives as a mixture of inseparable diastereomers .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,4-oxazepane-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA), triethylsilane (Et3SiH), and different nitrobenzenesulfonyl chlorides . Reaction conditions often involve room temperature and atmospheric pressure, although some reactions may require elevated temperatures or pressures.
Major Products Formed
Major products formed from these reactions include N-phenacyl nitrobenzenesulfonamides and diastereomeric anilines .
Scientific Research Applications
1,4-oxazepane-5-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as an anticonvulsant and antifungal agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4-oxazepane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, its anticonvulsant properties are believed to result from its ability to modulate neurotransmitter release and receptor activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4-oxazepane-5-carboxylic acid hydrochloride include:
- 1,4-oxazepane-3-carboxylic acid
- 1,4-oxazepane-6-carboxylic acid
- 1,4-oxazepane-2-carboxylic acid
Uniqueness
This compound is unique due to its specific ring structure and the position of the carboxylic acid group. This unique structure imparts distinct physico-chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1,4-oxazepane-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-6(9)5-1-3-10-4-2-7-5;/h5,7H,1-4H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNMSYQSGBJSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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